The compound (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel synthetic entity belonging to the class of quinoline derivatives. This compound is primarily recognized for its application as an integrase inhibitor in the treatment of HIV infection, specifically as a component of combination antiretroviral therapy. The compound is also known by its synonym, Elvitegravir, and has a CAS number of 697761-98-1.
This compound can be classified as:
The synthesis of (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
The molecular structure of (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented as follows:
Key structural data includes:
This compound features a complex arrangement of functional groups that contribute to its biological activity.
The primary chemical reactions involving (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:
The reactions are typically carried out under controlled conditions to optimize yield and purity, employing techniques such as refluxing and solvent extraction .
The mechanism by which (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves:
Studies have shown that Elvitegravir demonstrates potent antiviral activity against HIV strains resistant to other antiretroviral agents .
Key physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize these properties accurately .
(R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily utilized in:
This compound's development represents a significant advancement in HIV treatment options, contributing to improved patient outcomes and quality of life.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1